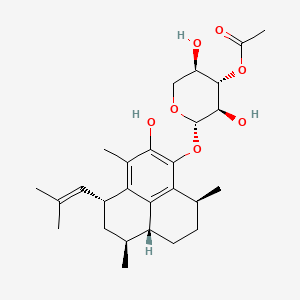

pseudopterosin C

Description

Structure

3D Structure

Properties

CAS No. |

104881-78-9 |

|---|---|

Molecular Formula |

C27H38O7 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-3,5-dihydroxyoxan-4-yl] acetate |

InChI |

InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(30)26(20)34-27-24(31)25(33-16(6)28)19(29)11-32-27/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24+,25-,27-/m0/s1 |

InChI Key |

KFGFLTUAFJTHSD-HPZAAEPWSA-N |

SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)OC(=O)C)O)O)C)C=C(C)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)OC(=O)C)O)O)C)C=C(C)C)C |

Canonical SMILES |

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)OC(=O)C)O)O)C)C=C(C)C)C |

Synonyms |

OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Pseudopterosin C and Congeners

Methodologies for Natural Product Isolation from Marine Sources

The isolation of natural products from marine sources is a complex yet well-established field, benefiting from advancements in separation technologies. Marine organisms, including invertebrates like sponges, cnidarians (such as soft corals), bryozoans, and tunicates, are recognized as rich reservoirs of novel biologically active compounds. flvc.orgnih.gov These organisms often contain high water and inorganic salt content, and their secondary metabolites can be more polar than terrestrial counterparts, necessitating specialized isolation protocols. nih.gov

The general workflow for isolating marine natural products typically involves several key steps:

Extraction: Initial extraction often utilizes solvents like chloroform (B151607) (CHCl3) and ethyl acetate (B1210297) (EtOAc) following homogenization of the marine organism. wikipedia.org Modern extraction techniques also include ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction, which offer improved efficiency and yield. flvc.orgbidd.group

Fractionation: Crude extracts are subsequently fractionated, commonly through liquid-liquid partitioning, to reduce complexity and enrich target compounds. flvc.orgnih.gov

Purification: Various chromatographic techniques are then employed for the purification of individual compounds. These include:

Column Chromatography (CC): A widely used method where compounds are separated based on their differential migration through a stationary solid phase with the aid of a liquid mobile phase. metabolomicsworkbench.org

Thin-Layer Chromatography (TLC): A simple, cost-effective, and versatile liquid chromatography technique used for rapid separation and monitoring of fractions. flvc.orgbidd.groupmetabolomicsworkbench.org

High-Performance Liquid Chromatography (HPLC): A highly effective and routine technique for purifying individual compounds from complex mixtures, often used in preparative scales. nih.govwikipedia.orgbidd.group

Countercurrent Chromatography (CCC): A liquid-liquid chromatography method that uses a support-free liquid stationary phase, offering advantages such as reduced sample loss, absence of tailing, and improved selectivity and capacity compared to traditional solid-liquid chromatography. metabolomicsworkbench.org

In the case of the pseudopterosins, Pseudopterogorgia elisabethea was collected from depths of 15 to 35 meters near Crooked Island in the Bahamas. The collected animals were homogenized, and the gorgonian cake was repeatedly extracted with chloroform and ethyl acetate. Subsequent purification of the crude residue via rapid-elution chromatography and HPLC successfully yielded pseudopterosins A-D. wikipedia.org Pseudopterosin C was identified as the predominant component, constituting 7.5% of the organic extract, while pseudopterosins A, B, and D were present in smaller quantities, each less than 1%. wikipedia.org

Definitive Structural Characterization of this compound

The definitive structural characterization of this compound was a pivotal step in understanding this class of marine natural products.

Application of X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography played a crucial role in establishing the complete structure of this compound. As the only crystalline metabolite among the initially isolated pseudopterosins, its structure was precisely determined through X-ray crystallographic analysis. ontosight.airsc.org This technique allowed for the unambiguous assignment of the relative stereochemistry of the molecule. wikipedia.org

Crucially, the absolute stereochemistry of this compound was determined by combining the X-ray crystallographic data with the known absolute stereochemistry of its sugar moiety. The pentose (B10789219) portion of this compound was identified as D-xylose through isolation and comparison with an authentic sample. ontosight.airsc.org Since the absolute configuration of D-xylose is well-established, this information, coupled with the relative stereochemistry derived from X-ray diffraction, enabled the full assignment of the absolute configuration of all chiral centers within this compound. wikipedia.orgontosight.airsc.org The aglycone unit of this compound was revealed to be a tricyclic diterpene ring system, based on the rare amphilectane skeleton. wikipedia.org

Corroboration of Structures for Other Pseudopterosin Analogs

Following the definitive elucidation of this compound, the structures of other pseudopterosin analogs were corroborated primarily through spectral analyses and chemical transformations. The pseudopterosin family comprises approximately 30 structurally related diterpene glycosides, all sharing a tricyclic diterpene core. ncats.io These congeners typically differ in the type of glycosidic moiety (fucose or xylose) and their degree of acetylation. ncats.io

For instance, pseudopterosins A, B, and D, which differ from this compound mainly in the degree of acetylation on their sugar rings, had their structures defined by comprehensive spectral analyses and by converting them into their peracetylated derivatives. ontosight.airsc.orgncats.iomedkoo.com Further diversity within the family includes pseudopterosins G-J, which are identified as monoacetate isomers of pseudopterosin G. wikipedia.org Interestingly, specific collection locations can yield distinct profiles; for example, Pseudopterogorgia elisabethea from Great Abaco Island in the Bahamas was found to contain pseudopterosins K and L exclusively, with no trace of other pseudopterosins. wikipedia.org

Spectroscopic Techniques in Pseudopterosin Structural Research

Spectroscopic methods are indispensable tools in the structural elucidation of complex natural products like the pseudopterosins, providing detailed insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively utilized for the structural assignment of pseudopterosins. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide crucial information about the connectivity and spatial arrangement of atoms within the molecule. wikipedia.org

For this compound, the ¹H NMR spectrum revealed characteristic features, including five methyl peaks in addition to an acetyl peak, and three hydroxyl peaks, suggesting a diterpenoid carbon skeleton. wikipedia.org The ¹³C NMR spectrum further supported this, showing peaks indicative of an isopropylidene group and an acetylated pentose sugar, consistent with its molecular formula. wikipedia.org Extensive ¹H NMR spin-decoupling experiments were instrumental in establishing the sugar moiety as a 3-xylopyranose and pinpointing the positions of acetylation in pseudopterosins B-D. wikipedia.org NMR data has also been reported for seco-pseudopterosins, highlighting its versatility in characterizing related structures. ontosight.ai

Mass Spectrometry in Elucidation of Pseudopterosin Architecture

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of pseudopterosins, which is fundamental for structural elucidation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for establishing precise molecular formulas.

For this compound, HRMS was employed to determine its molecular formula as C27H38O7. wikipedia.org Similarly, HRMS analysis of pseudopterosin A showed an observed M+ m/z of 432.2491, which corresponds to the theoretical mass for C25H36O6 (432.2512). rsc.org Beyond molecular formula determination, techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) have been used to confirm the molecular formulas of related complex diterpenoids, such as biselisabethoxane A (C40H54O5), by identifying intense pseudomolecular ions. wikipedia.org MS provides critical data that complements NMR and X-ray crystallography, contributing to a comprehensive understanding of the pseudopterosin architecture.

Biosynthesis and Enzymology of Pseudopterosins

Elucidation of the Diterpene Biosynthetic Pathway in Antillogorgia elisabethae

The biosynthesis of pseudopterosins is a multi-step process that begins with a universal precursor and proceeds through several key intermediates, orchestrated by a suite of specialized enzymes.

Origin from Geranylgeranyl Diphosphate (B83284) (GGPP)

The journey to pseudopterosin C commences with geranylgeranyl diphosphate (GGPP), a common C20 isoprenoid precursor in the biosynthesis of diterpenes. wikipedia.orgnih.gov This initial building block undergoes a remarkable transformation to form the characteristic carbon skeleton of the pseudopterosins. Research has confirmed that GGPP is the starting point for the synthesis of these marine compounds. wikipedia.orgresearchgate.net

Enzymatic Cyclization to Elisabethatriene (B1243429)

The first committed step in the biosynthesis is the cyclization of GGPP to form elisabethatriene. wikipedia.orgnih.govnih.gov This crucial reaction is catalyzed by a diterpene cyclase enzyme known as elisabethatriene synthase. wikipedia.org This enzyme masterfully constructs the complex tricyclic core of the pseudopterosins from the linear GGPP molecule. wikipedia.org The isolation of elisabethatriene and the characterization of the enzyme responsible for its formation were pivotal in understanding the initial stages of the pathway. nih.gov

Dehydrogenation and Aromatization to Erogorgiaene (B1241737)

Following the formation of elisabethatriene, the biosynthetic pathway continues with a dehydrogenation and subsequent aromatization of this intermediate to yield erogorgiaene. researchgate.net This step is a critical transformation that establishes the aromatic portion of the molecule, a key feature of the pseudopterosin scaffold. researchgate.net Erogorgiaene then serves as a branching point for the synthesis of various pseudopterosin derivatives. wikipedia.org

Identification and Characterization of Key Biosynthetic Enzymes

The intricate chemical transformations in the pseudopterosin pathway are orchestrated by highly specific enzymes. Recent advancements in molecular biology and genetics have enabled the identification and characterization of these vital biocatalysts.

Elisabethatriene Synthase (AeTPS)

Elisabethatriene synthase, designated AeTPS, is the diterpene cyclase responsible for the initial cyclization of GGPP. acs.org This enzyme has been purified and its kinetic properties studied, revealing that it efficiently converts GGPP into elisabethatriene. nih.gov The identification and cloning of the gene encoding AeTPS from A. elisabethae have been significant milestones, opening the door for further investigation and potential biotechnological applications. nih.govacs.org

Multifunctional Cytochrome P450 Enzymes (AeCYP)

A groundbreaking discovery in the elucidation of the pseudopterosin pathway was the identification of a unique class of multifunctional cytochrome P450 enzymes, termed AeCYP. acs.orgnih.gov These enzymes catalyze a cascade of oxidative reactions, including the aromatization of elisabethatriene and subsequent hydroxylations. acs.orgacs.org A single AeCYP enzyme is capable of performing multiple steps that lead to the formation of a nearly mature pseudopterosin aglycone, 7,8-dihydroxyerogorgiaene. acs.orgnih.gov This finding has significantly clarified the previously proposed biosynthetic route and highlighted the remarkable efficiency of enzymatic catalysis in marine organisms. acs.org

Mechanistic Investigations of Enzyme Catalysis in Pseudopterosin Formation

The biosynthesis of the pseudopterosin carbon skeleton is initiated by the enzyme elisabethatriene synthase, a diterpene cyclase. wikipedia.org This enzyme catalyzes the complex cyclization of geranylgeranyl pyrophosphate (GGPP) into the key intermediate, elisabethatriene. wikipedia.org Mechanistic proposals for this transformation suggest the formation of a 10-membered carbon ring followed by a hydride migration to form the bicyclic ring system. wikipedia.org An alternative hypothesis involves the initial formation of a six-membered ring, which then undergoes a second ring closure. wikipedia.org

Recent breakthroughs have identified a unique class of multifunctional cytochrome P450 (CYP450) enzymes as crucial catalysts in the subsequent steps of pseudopterosin biosynthesis. acs.orgacs.org These enzymes are responsible for a cascade of oxidative reactions that transform elisabethatriene into advanced intermediates. acs.org In vivo feeding studies using Saccharomyces cerevisiae (yeast) expressing these heterologous coral genes have been instrumental in probing the mechanism of this oxidative cascade. acs.orgacs.org

The process involves an aromatization-dihydroxylation cascade catalyzed by a single animal type II CYP450 enzyme, designated AeCYP. acs.org This multifunctional enzyme facilitates the conversion of elisabethatriene to the core structure of seco-pseudopterosins. acs.org Mechanistic analyses suggest that this cascade proceeds through intermediates such as elisabethatrienol and its epimer to produce the pseudopterosin aglycone, 7,8-dihydroxyerogorgiaene. acs.orgacs.org This enzymatic cascade is remarkably efficient, producing a nearly mature natural product with a single enzyme. acs.org

Proposed Biosynthetic Intermediates and Their Transformations

The journey from the initial precursor, GGPP, to the final pseudopterosin structures involves a series of key intermediates and transformations.

The established biosynthetic pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the tricyclic diterpene hydrocarbon elisabethatriene . wikipedia.orgresearchgate.netresearchgate.net This step is a critical branching point, as elisabethatriene serves as the precursor for both the pseudopterosins and the related seco-pseudopterosins. wikipedia.org

Following its formation, elisabethatriene undergoes aromatization to yield erogorgiaene . wikipedia.orgresearchgate.net Biosynthetic experiments have confirmed that erogorgiaene is transformed into pseudopterosins A–D. researchgate.net The hydrocarbon isoelisabethatriene has also been identified and proposed as a potential intermediate in the conversion of elisabethatriene to erogorgiaene. researchgate.net

Subsequent transformations involve a series of oxidations. Erogorgiaene is oxidized to a dihydroxyerogorgiaene, which can then be further oxidized to an ortho-hydroxyquinone. wikipedia.org However, an alternative pathway has been proposed that does not involve a hydroxyquinone intermediate, but rather two subsequent oxidations at C-6 and C-7 of erogorgiaene. wikipedia.org

A recent study has clarified this part of the pathway, demonstrating that a single multifunctional CYP450 enzyme catalyzes a cascade of oxidative reactions leading from elisabethatriene to an advanced catechol intermediate, 7,8-dihydroxyerogorgiaene . acs.org This catechol is prone to rapid oxidation to the corresponding o-quinone, which has led to some historical inconsistencies in structural elucidation. acs.org

The final steps in the biosynthesis involve glycosylation. It is proposed that the xylose sugar moiety is attached to the diterpene skeleton to produce pseudopterosin A. acs.org Subsequent acetylation of the sugar at different positions then leads to the formation of pseudopterosins B, C, and D. acs.org

| Proposed Intermediate | Preceding Compound | Key Transformation | Enzyme Class (if identified) |

| Elisabethatriene | Geranylgeranyl Diphosphate | Cyclization | Diterpene Cyclase (Elisabethatriene Synthase) |

| Erogorgiaene | Elisabethatriene | Aromatization/Dehydrogenation | Cytochrome P450 |

| Elisabethatrienol | Elisabethatriene | Oxidation | Cytochrome P450 |

| 7,8-dihydroxyerogorgiaene | Elisabethatrienol | Oxidation | Cytochrome P450 |

| Pseudopterosin A | 7,8-dihydroxyerogorgiaene | Glycosylation | Glycosyltransferase (putative) |

| Pseudopterosins B, C, D | Pseudopterosin A | Acetylation | Acetyltransferase (putative) |

Genetic Basis of Pseudopterosin Biosynthesis

For decades, the precise genetic origins of pseudopterosin biosynthesis remained elusive. acs.orgacs.org A significant advancement came with the use of a forward genetic approach, which led to the identification, cloning, and expression of the key genes involved in this pathway. acs.orgacs.org

This research has revealed that the genes responsible for pseudopterosin biosynthesis are encoded in the genome of the coral itself. acs.org Specifically, an animal genome-encoded elisabethatriene synthase (AeTPS) is responsible for the initial cyclization of GGPP. acs.org Following this, a single animal type II cytochrome P450 (AeCYP) catalyzes the subsequent aromatization and dihydroxylation cascade. acs.org

The characterization of this unique class of multifunctional cytochrome P450 genes has been a pivotal discovery. acs.org The ability of a single enzyme to catalyze a complex cascade of reactions highlights a remarkable efficiency in the biosynthetic machinery of the coral. acs.org Furthermore, the successful expression of these coral genes in a heterologous host, Saccharomyces cerevisiae, has not only confirmed their function but also opened the door for the fermentative production of these valuable anti-inflammatory compounds. acs.orgacs.org This development is significant for the sustainable supply of pseudopterosins, avoiding the need to harvest the marine organism. google.com

Mechanistic Investigations of Pseudopterosin C Biological Activities in Preclinical Models

Cellular and Molecular Mechanisms of Action

Pseudopterosin C, a member of the pseudopterosin family of diterpene glycosides isolated from the marine soft coral Pseudopterogorgia elisabethae, has been the subject of significant preclinical research to elucidate its potent anti-inflammatory properties. mdpi.com These investigations have identified key cellular and molecular pathways through which pseudopterosins exert their effects, primarily focusing on the modulation of the arachidonic acid cascade and the NF-κB signaling pathway.

The arachidonic acid cascade is a critical metabolic pathway that produces pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. youtube.comyoutube.com The enzymes phospholipase A2, cyclooxygenases (COX), and lipoxygenases (LOX) are central to this process. nih.govnih.gov Mechanistic studies indicate that pseudopterosins interfere with this cascade at multiple levels, contributing significantly to their anti-inflammatory profile. nih.gov

Phospholipase A2 (PLA2) enzymes initiate the arachidonic acid cascade by liberating arachidonic acid from membrane phospholipids. youtube.com Some studies have identified PLA2 as a target for pseudopterosins. For instance, Pseudopterosin A (PsA) has been shown to inhibit pancreatic phospholipase A2 and demonstrates selective action against human neutrophil-PLA2. nih.govresearchgate.net This inhibition is considered one of the intracellular mechanisms contributing to its biological activity. nih.govmdpi.com

Lipoxygenases, particularly 5-lipoxygenase (5-LO), are responsible for converting arachidonic acid into leukotrienes, which are potent mediators of inflammation. nih.govmdpi.com While some research suggests pseudopterosins are not direct inhibitors of the 5-LO enzyme in certain in vitro assays nih.govupeikerrlab.ca, they effectively suppress the production of its downstream products. Specifically, PsA was found to inhibit the production of leukotriene C4 (LTC4) in zymosan-stimulated murine peritoneal macrophages. nih.govnih.gov This targeted suppression of leukotriene synthesis is a key component of its anti-inflammatory action.

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are involved in inflammation and pain. nih.govfrontiersin.org Similar to their interaction with lipoxygenases, pseudopterosins were found to be inactive as direct inhibitors of the COX enzyme in some studies. nih.govupeikerrlab.ca However, their ability to modulate the pathway is evident through the significant reduction of COX-derived products. Research has demonstrated that PsA inhibits the production of prostaglandin E2 (PGE2) in murine peritoneal macrophages, indicating an effective downstream blockade of the COX pathway. nih.govnih.gov

Table 1: Inhibition of Eicosanoid Production by Pseudopterosin A (PsA) in Murine Macrophages

| Eicosanoid | Pathway | IC50 (µM) | Source |

|---|---|---|---|

| Leukotriene C4 (LTC4) | 5-Lipoxygenase | 1 | nih.gov |

| Prostaglandin E2 (PGE2) | Cyclooxygenase | 4 | nih.gov |

A significant finding from pharmacological characterizations is that the anti-inflammatory effects of pseudopterosins may stem from a mechanism distinct from the direct inhibition of biosynthetic enzymes. mdpi.comnih.gov Evidence suggests that pseudopterosins work by inhibiting the release of eicosanoids from inflammatory cells. nih.govupeikerrlab.ca This novel mechanism proposes that while the synthesis of prostaglandins and leukotrienes might not be directly blocked at the enzyme level, their subsequent release from cells like macrophages is prevented, thereby averting their pro-inflammatory effects in the tissue environment. nih.gov

The NF-κB signaling pathway is a cornerstone of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines and chemokines. nih.govmdpi.com Recent studies have identified this pathway as a primary target for the anti-inflammatory action of pseudopterosins. nih.govcornell.edu

Research demonstrates that pseudopterosins can block the NF-κB signaling pathway by inhibiting the phosphorylation of key proteins p65 and IκB (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor). nih.govcornell.edu This action prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target genes. The blockade of NF-κB leads to a subsequent reduction in the production and release of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNFα), and monocyte chemotactic protein 1 (MCP-1). nih.govcornell.edu

Further investigation into the mechanism has revealed a potential link between pseudopterosin activity and the glucocorticoid receptor (GR). nih.gov It has been observed that pseudopterosins can induce the nuclear translocation of the GR. nih.govcornell.edu When the glucocorticoid receptor is knocked down, pseudopterosins lose their ability to block cytokine expression. This suggests that pseudopterosins may inhibit the NF-κB pathway through the activation of the glucocorticoid receptor, representing a significant aspect of their molecular mode of action. nih.govcornell.edu

Table 2: Summary of Pseudopterosin Effects on the NF-κB Pathway

| Molecular Target | Effect of Pseudopterosin | Consequence | Source |

|---|---|---|---|

| p65 Phosphorylation | Inhibition | Blockade of NF-κB activation | nih.govcornell.edu |

| IκB Phosphorylation | Inhibition | Blockade of NF-κB activation | nih.govcornell.edu |

| Cytokine Production (IL-6, TNFα, MCP-1) | Reduction | Decreased inflammatory response | nih.govcornell.edu |

| Glucocorticoid Receptor (GR) | Nuclear Translocation/Activation | Putative mediation of NF-κB inhibition | nih.govcornell.edu |

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling Pathway Modulation

Inhibition of p65 and IκB Phosphorylation

This compound exerts its anti-inflammatory effects in part by targeting the Nuclear Factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. mdpi.com Activation of this pathway typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which then releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus. mdpi.com Once in the nucleus, the p65 subunit can be further phosphorylated, a step that enhances its transcriptional activity. nih.gov

Studies have demonstrated that a mixture of pseudopterosin derivatives (PsA-D) can inhibit the phosphorylation of both the p65 subunit and its inhibitory partner, IκBα, in triple-negative breast cancer (TNBC) cells (MDA-MB-231) and human monocytic cells (THP-1). researchgate.net This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation and activation of p65. mdpi.com By blocking these key phosphorylation events, pseudopterosin effectively suppresses the NF-κB signaling cascade, which is a central mechanism underlying its anti-inflammatory properties. mdpi.com

Downregulation of Pro-Inflammatory Cytokine Production (IL-6, TNFα, MCP-1)

A direct consequence of inhibiting the NF-κB pathway is the reduced expression and secretion of various pro-inflammatory cytokines and chemokines that are transcriptionally regulated by NF-κB. mdpi.com Research has shown that treatment with pseudopterosins significantly decreases the production of key inflammatory mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comresearchgate.net

In both MDA-MB-231 breast cancer cells and THP-1 monocytic leukemia cells, pseudopterosins were found to block the release of these cytokines. researchgate.net For instance, in a co-culture of peripheral blood mononuclear cells (PBMCs) and MDA-MB-231 cells, which showed increased production of IL-6, pseudopterosin treatment was able to block this elevation. doaj.org The coordinated downregulation of IL-6, TNFα, and MCP-1 underscores the potent anti-inflammatory activity of this compound, as these molecules are pivotal in orchestrating and sustaining inflammatory responses in various pathological conditions. nih.gov

| Cell Line | Cytokine | Concentration (pg/ml) | % Inhibition | ||

|---|---|---|---|---|---|

| Control | +LPS (1 µg/ml) | +PsA-D (30 µM) | |||

| MDA-MB-231 | IL-6 | 1626.3 ± 144 | 46661.7 ± 307 | 2874.8 ± 610 | 38.3 |

| TNFα | 1.9 ± 0.6 | 29.1 ± 5.5 | 7.17 ± 3.4 | 75.3 | |

| MCP-1 | 325.3 ± 260 | 1625.6 ± 540.6 | 241.3 ± 100.9 | 85.2 | |

| THP-1 | IL-6 | 2.8 ± 1 | 66.7 ± 9.8 | 33 ± 1.98 | 50 |

| TNFα | 13.4 ± 4.5 | 439.4 ± 28 | 232.0 ± 100 | 47.2 | |

| MCP-1 | 182.9 ± 65.3 | 4436.7 ± 2098 | 1208.9 ± 762.3 | 72.8 |

Data adapted from a study on the effects of pseudopterosins on cytokine release. researchgate.net

Glucocorticoid Receptor Alpha (GRα) Agonism and Its Role in Cellular Responses

Further investigation into the molecular mechanisms of pseudopterosins has revealed that their anti-inflammatory actions are mediated through the activation of the glucocorticoid receptor alpha (GRα). mdpi.comresearchgate.net The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its agonist, can modulate the expression of target genes. uconn.eduthermofisher.com The interaction of pseudopterosin with GRα provides a mechanistic link to its ability to inhibit NF-κB signaling, as activated GRα is known to interfere with the NF-κB pathway. mdpi.comresearchgate.net

Essentiality of GRα Expression for Antiproliferative Effects

The role of GRα in mediating the effects of pseudopterosin extends to its antiproliferative activities. In studies using triple-negative breast cancer cells, pseudopterosin was shown to inhibit cell proliferation. doaj.orgresearchgate.net Crucially, when the expression of GRα was reduced using knockdown techniques, the antiproliferative effects of pseudopterosin were significantly diminished. doaj.orgresearchgate.netresearchgate.net This finding highlights that the expression of GRα is essential for the compound's ability to control cell proliferation, establishing GRα as a key pharmacological target of pseudopterosin. doaj.org

Induction of GR Nuclear Translocation

Upon activation by an agonist, the GRα, which typically resides in the cytoplasm in an inactive complex, translocates to the nucleus. thermofisher.comnih.gov There, it can directly or indirectly regulate gene expression. It has been demonstrated that treatment with pseudopterosins induces the nuclear translocation of GRα. mdpi.comresearchgate.net This ligand-induced migration to the nucleus is a critical step in the receptor's function. uconn.edu When the glucocorticoid receptor was knocked down, pseudopterosin lost its capacity to block cytokine expression, confirming that the activation and subsequent translocation of GRα are pivotal for the compound's anti-inflammatory mechanism, which involves the suppression of NF-κB. mdpi.comresearchgate.net

Intracellular Calcium Dynamics and Phagocytosis Modulation

The biological activities of pseudopterosins also involve the modulation of fundamental cellular processes such as calcium signaling and phagocytosis. nih.govnih.gov Intracellular calcium (Ca²⁺) is a vital second messenger that regulates numerous cellular functions, including the cytoskeletal rearrangements necessary for phagocytosis. nih.gov Studies on the related compound Pseudopterosin A (PsA) have shown that it can inhibit phagosome formation. nih.gov

PsA was also found to trigger a distinct release of intracellular calcium from a specific site within the cell. nih.gov The elevation of cytosolic Ca²⁺ is often one of the initial signals following the activation of phagocytic receptors. nih.gov However, PsA was shown to block the increase in phagosome formation that is typically induced by the addition of extracellular calcium. nih.gov This suggests that pseudopterosins can interfere with the normal calcium signaling pathways that govern the process of phagocytosis. nih.govnih.gov

Reactive Oxygen Species (ROS) Regulation and Oxidative Stress Response

Pseudopterosins have been shown to play a role in regulating cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Oxidative stress can damage cellular components like proteins, lipids, and DNA. nih.govresearchgate.net

Research on Pseudopterosin H demonstrated that it can downregulate the production of intracellular ROS in prostate cancer cells, which may be achieved by altering the activity of ROS-generating enzymes or by inhibiting pro-inflammatory pathways like NF-κB. researchgate.net Furthermore, Pseudopterosin A has been shown to protect synaptic function during pharmacologically induced oxidative stress. nih.govmdpi.com It mitigates the loss of neurotransmission caused by oxidative insults, promoting functional tolerance in a manner that appears to be distinct from simple scavenging activity. nih.govmdpi.com This indicates that pseudopterosins can modulate cellular activity to enhance resilience against oxidative stress. nih.gov

Activity in Preclinical Disease Models (In Vitro and In Vivo)

This compound, a diterpene glycoside isolated from the marine sea whip Antillogorgia elisabethae, has demonstrated a range of promising biological activities in preclinical studies. These investigations have highlighted its potential as an anti-inflammatory, analgesic, and anticancer agent.

Pseudopterosins have shown significant anti-inflammatory and analgesic properties in various murine models. Notably, these compounds have demonstrated greater potency than some existing drugs, such as indomethacin, in certain assays pnas.orgresearchgate.net. The anti-inflammatory action of pseudopterosins appears to be linked to the modulation of the arachidonic acid cascade researchgate.netmdpi.com.

In a murine model of phorbol myristate acetate (B1210297) (PMA)-induced topical inflammation, pseudopterosin A exhibited significantly greater potency than indomethacin pnas.orgmdpi.com. Mechanistic studies suggest that pseudopterosins may exert their anti-inflammatory effects by inhibiting phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid nih.gov. Specifically, pseudopterosin A has been found to inhibit pancreatic PLA2 and selectively target human neutrophil-PLA2 mdpi.com. In murine peritoneal macrophages, pseudopterosin A was shown to significantly decrease the production of prostaglandin E2 (PGE2) and leukotriene C4 (LTC4) mdpi.com. Furthermore, in vivo experiments with pseudopterosin E demonstrated a reduction in the release of key eicosanoids following zymosan stimulation mdpi.com.

The analgesic properties of pseudopterosins have also been documented, suggesting a potential role in pain management pnas.orgresearchgate.netnih.gov. While the precise mechanisms are still under investigation, their ability to modulate inflammatory pathways likely contributes to their analgesic effects.

Table 1: Anti-Inflammatory Activity of Pseudopterosins in Murine Models

| Compound | Model | Finding | Reference |

|---|---|---|---|

| Pseudopterosin A | Phorbol myristate acetate-induced topical inflammation | More potent than indomethacin | pnas.orgmdpi.com |

| Pseudopterosin A | Murine peritoneal macrophages | Significantly reduced production of PGE2 and LTC4 | mdpi.com |

| Pseudopterosin E | Zymosan-stimulated in vivo model | Suppressed the release of key eicosanoids | mdpi.com |

Recent research has expanded the biological profile of pseudopterosins to include anticancer activities. Studies have demonstrated their cytotoxic, antiproliferative, and pro-apoptotic effects in various cancer cell lines and models nih.govnih.gov.

Pseudopterosins have shown cytotoxic and antiproliferative activity against malignant cell lines medcraveonline.com. In the context of prostate cancer, Pseudopterosin H has been investigated for its anti-neoplastic activity in the PC-3 prostate cancer cell line medcraveonline.comresearchgate.net. Treatment with Pseudopterosin H was found to reduce the viability of PC-3 cells in a concentration-dependent manner medcraveonline.commedcraveonline.com. This suggests a potential therapeutic application for these compounds in treating metastatic castration-resistant prostate cancer medcraveonline.comresearchgate.net.

Pseudopterosin has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells doaj.orgresearchgate.net. The antiproliferative effects appear to be mediated, at least in part, through the glucocorticoid receptor α (GRα), as the knockdown of this receptor significantly inhibited these effects doaj.orgresearchgate.net.

In addition to inhibiting proliferation, pseudopterosin also demonstrated the ability to inhibit the invasion of MDA-MB-231 3D tumor spheroids embedded in an extracellular-like matrix doaj.orgresearchgate.net. Interestingly, the knockdown of GRα in these 3D tumor spheroids led to an increased ability of the cells to invade the surrounding matrix, further highlighting the role of this receptor in the anticancer activity of pseudopterosin doaj.orgresearchgate.net. In a co-culture system of peripheral blood mononuclear cells (PBMCs) and MDA-MB-231 cells, which mimics the tumor microenvironment, pseudopterosin was able to block the elevation of interleukin 6 (IL-6) and interleukin 8 (IL-8), cytokines known to be key players in tumor progression doaj.org.

Table 2: Anticancer Activity of Pseudopterosins in Breast and Prostate Cancer Models

| Compound/Extract | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Pseudopterosin H | PC-3 Prostate Cancer Cells | Reduced cell viability in a concentration-dependent manner. | medcraveonline.commedcraveonline.com |

| Pseudopterosin | Triple-Negative Breast Cancer (TNBC) Cells | Inhibited proliferation. | doaj.orgresearchgate.net |

| Pseudopterosin | MDA-MB-231 3D Tumor Spheroids | Inhibited invasion into extracellular-like matrix. | doaj.orgresearchgate.net |

| Pseudopterosin | Co-culture of PBMCs and MDA-MB-231 cells | Blocked the elevation of IL-6 and IL-8. | doaj.org |

In addition to their anti-inflammatory and anticancer properties, pseudopterosins have demonstrated antimicrobial activity nih.govnih.gov. In vitro assays have shown that these compounds are effective against a range of pathogens, particularly Gram-positive bacteria nih.gov.

A study investigating the antimicrobial activity of various pseudopterosins and seco-pseudopterosins found that the majority of the evaluated compounds exhibited good inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis nih.gov. The half-maximal inhibitory concentrations (IC50) for these bacteria were in the range of 2.9–7.64 μM nih.gov. Notably, these compounds did not show activity against the Gram-negative bacterium Pseudomonas aeruginosa or the yeast Candida albicans nih.gov.

The structural features of the pseudopterosin molecules, such as the position of glycosylation on the terpene skeleton and the type of sugar moiety, appear to influence their antimicrobial potency nih.gov. For example, PsG (glycosylated at C-9) was found to be more active than PsP (glycosylated at C-10) nih.gov. Similarly, the nature of the sugar itself plays a role, with fucopyranose-containing pseudopterosins being more active than those with arabinopyranose nih.gov.

Table 3: Antimicrobial Activity of Selected Pseudopterosins

| Compound | Microorganism | Activity (IC50) | Reference |

|---|---|---|---|

| PsU, PsQ, PsS, seco-PsK, PsG | Staphylococcus aureus | 2.3–4.5 μM | nih.gov |

| Various Pseudopterosins | Enterococcus faecalis | 2.9–7.64 μM | nih.gov |

| Various Pseudopterosins | Pseudomonas aeruginosa | No activity | nih.gov |

| Various Pseudopterosins | Candida albicans | No activity | nih.gov |

Antimicrobial Spectrum and Potency in In Vitro Assays

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

The pseudopterosin class of marine diterpene glycosides has been identified for its notable antimicrobial properties. nih.gov Preclinical evaluations of various pseudopterosin congeners and related derivatives have demonstrated a spectrum of activity against several Gram-positive bacteria. nih.govnih.gov In vitro antimicrobial assessments of a portfolio of 29 related compounds, which included natural pseudopterosins and new semi-synthetic derivatives, confirmed that a number of these congeners displayed antimicrobial activity. nih.govnih.govdoaj.org

Among the pathogens tested are clinically significant species such as Staphylococcus aureus and vancomycin-resistant Enterococci (VRE), which includes Enterococcus faecalis. nih.gov While studies confirm the general antimicrobial potential of the pseudopterosin family against these bacteria, specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature. nih.govnih.govdoaj.orgdntb.gov.ua Research has often focused on comparing the activity of natural pseudopterosins to more potent semi-synthetic analogs. nih.govnih.gov

| Bacterial Species | Reported Activity of Pseudopterosin Congeners |

|---|---|

| Staphylococcus aureus (including MRSA) | General antimicrobial activity reported. nih.gov |

| Enterococcus faecalis (as VRE) | General antimicrobial activity reported. nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis (Replicating and Non-Replicating Forms)

A significant challenge in tuberculosis treatment is the presence of non-replicating persistent (NRP) forms of Mycobacterium tuberculosis, which show resistance to many antibiotics. nih.gov The search for novel compounds active against both replicating and NRP-TB is crucial for improving treatment outcomes. nih.gov Marine natural products, including pseudopterosins and their structural relatives, have been investigated for this purpose. nih.govdntb.gov.ua

Studies assessing a range of pseudopterosin congeners and derivatives have shown that some of these compounds possess notable antitubercular activity. nih.govnih.govdoaj.org Specifically, four compounds within a tested set exhibited activity against both the replicating H37Rv strain and non-replicating persistent forms of M. tuberculosis. nih.govnih.gov However, these investigations have often highlighted that certain semi-synthetic derivatives, such as 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole (7a), are more potent than the natural pseudopterosins. nih.govnih.gov While the pseudopterosin scaffold is established as a promising basis for antitubercular drug discovery, specific MIC values for this compound against replicating and non-replicating M. tuberculosis have not been specified in the analyzed reports. nih.govnih.govdoaj.orgdntb.gov.ua

| Target Organism Form | Reported Activity of Pseudopterosin Congeners/Derivatives |

|---|---|

| M. tuberculosis (Replicating) | Activity demonstrated by some congeners. nih.govnih.gov |

| M. tuberculosis (Non-Replicating) | Activity demonstrated by some congeners. nih.govnih.gov |

Neuromodulatory Properties and Synaptic Function Protection in Invertebrate Models (Drosophila melanogaster)

Preclinical investigations into the neuromodulatory properties and protection of synaptic function for the specific compound this compound in invertebrate models such as Drosophila melanogaster are not documented in the available research literature. Studies in this area have focused on other members of the pseudopterosin family, notably pseudopterosin A. nih.gov

Antifouling Activity against Marine Microorganisms

Scientific literature detailing the evaluation of this compound for antifouling activity against marine microorganisms was not identified in the conducted research.

Chemical Synthesis and Analog Design Strategies

Total Synthesis Approaches to Pseudopterosin Aglycones

The core tricyclic skeleton of the pseudopterosins, known as the aglycone, presents a formidable synthetic challenge due to its multiple stereocenters and densely functionalized framework. Numerous research groups have developed innovative strategies to construct this complex structure, with several key approaches emerging as particularly effective.

Friedel-Crafts Alkylation-Acylation Reactions

A cornerstone in the synthesis of the pseudopterosin aglycone is the utilization of Friedel-Crafts reactions to form the crucial carbon-carbon bonds necessary for constructing the tricyclic system. In one notable approach, an intramolecular Friedel-Crafts acylation was employed to yield a ketone intermediate. researchgate.net This was followed by further transformations, including a second intramolecular Friedel-Crafts acylation of an acid chloride to furnish a key tricyclic ketone, which served as a precursor to the G-J aglycone. rsc.org

Another strategy involved a Lewis acid-promoted intramolecular Friedel-Crafts alkylation. For instance, epoxides were subjected to a Friedel-Crafts alkylation facilitated by an excess of tin(IV) chloride (SnCl₄) to achieve the final cyclization step. rsc.org Similarly, methanesulfonic acid was used to promote an intramolecular Friedel-Crafts alkylation to generate a key intermediate. rsc.org The stereochemical outcome of these cyclizations can be highly dependent on the choice of protecting groups and reaction conditions. rsc.org For example, the choice between a silyl (B83357) protecting group and a mesylate on a precursor alcohol altered the stereoselectivity of the Friedel-Crafts cyclization, leading to different diastereomers of the aglycone. rsc.org Tandem Friedel-Crafts alkylation and acylation protocols have also been explored to construct the amphilectane skeleton. ucl.ac.uk

Stereoselective Alkylation and Annulation Methodologies

The construction of the stereochemically rich non-aromatic rings of the pseudopterosin aglycone has necessitated the development of highly stereoselective alkylation and annulation strategies. One of the earliest total syntheses of a pseudopterosin utilized a [3+3] annulation, involving an intermolecular followed by an intramolecular Mukaiyama aldol (B89426) reaction, to unite two key fragments. researchgate.netrsc.org

More recent approaches have focused on sequential annulation sequences starting from terpene or aromatic precursors. rsc.org A B→BA→BAC annulation strategy has been successfully employed, where the synthesis begins with the construction of the B ring, followed by the A ring, and finally the C ring. rsc.org Key steps in this approach include a directed epoxidation-reduction sequence and a Pfaltz asymmetric conjugate reduction to establish critical stereocenters. rsc.org A diastereoselective intramolecular electrophilic aromatic substitution using an allylic sulfone as the electrophilic trigger was also a pivotal transformation in completing the hexahydro-1H-phenalene core. rsc.org

Nickel-catalyzed asymmetric hydrovinylation has proven to be a powerful tool for the stereoselective installation of side chains. nih.gov For example, the hydrovinylation of 2,3-dimethoxy-4-methylstyrene was used to set the correct configuration at the C7 center for the pseudopterosin A-J series. nih.gov This methodology also provided an attractive solution for installing the C1 side-chain of the pseudopterosin G-J aglycones. nih.gov

Cycloaddition Reactions in Core Structure Construction

Cycloaddition reactions have emerged as powerful and efficient methods for rapidly assembling the complex polycyclic core of the pseudopterosin aglycones. The Diels-Alder reaction, in particular, has been a central strategy in several syntheses.

Another innovative strategy employed an anionic oxy-Cope/transannular Michael addition cascade. nih.gov This sequence converted a spirocyclic intermediate, readily accessible via a Diels-Alder cycloaddition, into the hydrophenalene carbon skeleton of the pseudopterosin aglycones. nih.gov The key spirocyclic precursor was formed through a SnCl₄-catalyzed Diels-Alder reaction between a dienophile and 2-triethylsilyloxybutadiene. nih.gov

Strategic Retrosynthetic Disconnections and Late-Stage Aromatic Ring Formation

The way in which the target molecule is conceptually broken down into simpler starting materials, known as retrosynthetic analysis, is fundamental to designing a successful total synthesis. Most syntheses of pseudopterosins begin with starting materials that can be mapped onto either the B or C ring of the final product. rsc.org

A less common but intriguing strategy involves the formation of the aromatic ring at a late stage of the synthesis. lboro.ac.uk One such approach utilized an intramolecular Michael addition of an electron-rich furan (B31954) onto a cyclohexenone, followed by an aldol condensation to construct the hexasubstituted aromatic ring. ucla.edu Another late-stage aromatization protocol involved the oxidation of a cyclohexadiene intermediate with activated manganese dioxide. ucl.ac.uk These approaches avoid the need to carry a potentially sensitive and reactive catechol moiety through numerous synthetic steps. lboro.ac.uk

A divergent approach developed by the Dong group in 2020 utilized a rhodium-catalyzed C-C/C-H cascade reaction to construct a common α-tetralone skeleton, which served as a precursor for a variety of serrulatane and amphilectane diterpenoids, including the pseudopterosin A-F and G-J aglycones. researchgate.net

Semi-Synthesis of Pseudopterosin Derivatives and Congeners

Semi-synthesis, which involves the chemical modification of natural products, provides a valuable avenue for producing derivatives and congeners of pseudopterosins that may possess improved biological properties or provide insights into structure-activity relationships (SAR).

Starting from the naturally occurring pseudopterosins or their aglycones, a variety of new compounds have been created. For instance, new semi-synthetic pseudopteroxazoles and pseudopteroquinoxalines have been synthesized from the pseudopterosin G-J aglycone. mdpi.comnih.gov The synthesis of pseudopteroquinoxaline involved the oxidation of the aglycone with silver(I) oxide followed by condensation with ethylenediamine. mdpi.com These semi-synthetic efforts have led to the discovery of compounds with potent antimicrobial activity, including against Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net One semi-synthetic derivative, 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole, was found to be more potent than the parent natural products. mdpi.comnih.govresearchgate.net

Design and Synthesis of Pseudopterosin Analogs

The design and synthesis of simplified structural analogs of pseudopterosins aim to identify the minimal pharmacophore responsible for their biological activity and to create more accessible compounds for therapeutic development.

Synthetic tricyclic catechol aglycones with varying substitution patterns have been prepared and subsequently glycosylated with fucose or xylose. researchgate.net These studies have shown that anti-inflammatory activity is retained across a wide range of structural modifications. researchgate.net Significantly, greatly simplified structural analogs have been shown to maintain important bioactivities with comparable efficacy to the natural products. researchgate.net For example, the pseudopterosin A aglycone, prepared through a 12-step synthesis, exhibited anti-inflammatory activity similar to a natural mixture of pseudopterosins A-D. researchgate.netresearchgate.net This suggests that the complex glycoside portion may not be strictly necessary for all biological effects.

The development of synthetic routes that allow for the preparation of multigram quantities of these analogs is crucial for further biological testing. researchgate.net These efforts continue to provide valuable information on the structural requirements for the potent biological activities of the pseudopterosin family.

Tricyclic Catechol Aglycons with Varied Substitution Patterns

A significant area of research has been the synthesis of the pseudopterosin aglycones, which possess a distinctive tricyclic framework and a catechol ether moiety. lboro.ac.uk The catechol group, with its two hydroxyl groups on an aromatic ring, is susceptible to oxidation, which can influence the biological activity and stability of the compounds. lboro.ac.uk Numerous synthetic routes have been developed to construct this challenging molecular architecture, often involving innovative methodologies. lboro.ac.uknih.gov

Synthetic strategies have been devised to create tricyclic catechol aglycons with diverse substitution patterns. nih.gov These modifications are crucial for probing the SAR of pseudopterosins and identifying key structural elements responsible for their anti-inflammatory effects. Research has shown that anti-inflammatory activity is retained across a broad spectrum of structural changes to the aglycone. nih.govresearchgate.net For instance, the synthesis of various analogs with different substituents on the hexahydrophenalene core has been a focus. researchgate.net

One notable synthetic achievement involved the development of a concise formal synthesis of pseudopterosin aglycones utilizing a transformation-based approach. nih.gov This strategy employed an anionic oxy-Cope/transannular Michael addition cascade to efficiently construct the hydrophenalene carbon skeleton. nih.gov Subsequent oxidation of the resulting cyclohexenone ring yielded the characteristic catechol moiety. nih.gov This approach highlights the innovative chemical strategies employed to access these complex natural product scaffolds.

The enantioselective synthesis of pseudopterosin aglycones has also been a significant goal, aiming to produce specific stereoisomers. rsc.org These syntheses often start from readily available chiral precursors and employ stereocontrolled reactions to establish the multiple chiral centers within the tricyclic core. rsc.org The development of both racemic and asymmetric total syntheses of pseudopterosin aglycones has been critical for advancing synthetic strategies and providing a solid foundation for further exploration of these bioactive marine compounds. lboro.ac.uk

Table 1: Research Findings on Tricyclic Catechol Aglycons

| Research Focus | Key Findings | Citations |

|---|---|---|

| Synthesis of Analogs | Synthetic tricyclic catechol aglycons with varied substitution patterns were successfully synthesized and subsequently monofucosylated or -xylosylated. | nih.gov |

| Structure-Activity Relationship (SAR) | Anti-inflammatory activity was conserved over a wide range of structural modifications to the aglycone. | nih.govresearchgate.net |

| Potency of Synthetic Analogs | The most active synthetic compound demonstrated 80% of the anti-inflammatory activity of natural pseudopterosin A in a mouse ear model. | nih.govresearchgate.net |

| Synthetic Strategy | An anionic oxy-Cope/transannular Michael addition cascade was developed for a concise formal synthesis of the pseudopterosin aglycones. | nih.gov |

| Enantioselective Synthesis | Enantioselective syntheses have been developed to produce specific stereoisomers of the pseudopterosin aglycones. | rsc.org |

C-Glycoside Analogues

To investigate the role of the O-glycosidic linkage in the biological activity of pseudopterosins, researchers have synthesized C-glycoside analogues. acs.orgacs.org In these analogues, the glycosidic oxygen atom is replaced by a carbon atom, rendering the sugar moiety resistant to enzymatic cleavage by glycosidases. acs.orgresearchgate.net This modification is significant because it helps to determine whether the natural pseudopterosins act as prodrugs that require cleavage of the sugar for their activity. acs.orgacs.org

The first synthesis of a C-glycoside analogue of a pseudopterosin was achieved for the methyl ether of pseudopterosin A. acs.orgacs.orgnih.gov The key step in this synthesis was a Suzuki-Miyaura cross-coupling reaction. acs.orgacs.orgnih.gov This reaction successfully coupled an alkylborane, generated in situ from an enol ether, with an aryl triflate derived from iso-pseudopterosin E. acs.org

Biological evaluation of this C-glycoside analogue revealed that it retained significant anti-inflammatory and phagocytosis-inhibiting activities, similar to the natural pseudopterosin A and its O-methyl ether. acs.orgacs.orgnih.gov This finding strongly suggests that the intact glycoside structure is responsible for these biological effects and that the pseudopterosins are not likely to be prodrugs for these specific activities. acs.orgacs.orgnih.gov

Furthermore, the C-glycoside analogue of pseudopterosin A methyl ether was found to be an effective binding agent for adenosine (B11128) A2A and A3 receptors. acs.orgacs.orgnih.gov This interaction with adenosine receptors suggests a potential mechanism of action for the observed biological activities. researchgate.net The development of this C-glycoside analogue has provided a valuable tool for studying the mechanism of action of pseudopterosins and has opened new avenues for the design of more stable and potent analogues. researchgate.net

Table 2: Research Findings on C-Glycoside Analogues of Pseudopterosin

| Research Focus | Key Findings | Citations |

|---|---|---|

| Synthetic Strategy | The Suzuki-Miyaura cross-coupling protocol was successfully applied to synthesize the first C-glycoside analogue of pseudopterosin A methyl ether. | acs.orgacs.orgnih.gov |

| Biological Activity | The C-glycoside analogue exhibited anti-inflammatory and phagocytosis-inhibiting activity comparable to the natural O-glycoside. | acs.orgacs.orgnih.gov |

| Prodrug Hypothesis | The retained bioactivity of the C-glycoside suggests that pseudopterosins are not prodrugs and that the intact glycoside is crucial for activity. | acs.orgacs.org |

| Receptor Binding | The C-glycoside analogue was shown to bind to adenosine A2A and A3 receptors. | acs.orgacs.orgresearchgate.netnih.gov |

| Cell Proliferation | The pseudopterosin-A C-glycoside was found to increase cell proliferation in HUVEC-C cell lines. | researchgate.net |

Structure Activity Relationship Sar Studies of Pseudopterosin C and Its Derivatives

Influence of Glycosylation Position and Sugar Moiety on Biological Activity

The sugar moiety and its attachment position on the terpene skeleton significantly impact the biological and cytotoxic activities of pseudopterosins. researchgate.netnih.govnih.gov Pseudopterosins typically possess a fucose or xylose sugar moiety. medcraveonline.com Research has shown that the type of sugar can influence activity; for example, pseudopterosin P (PsP), glycosylated with fucopyranose, demonstrates greater activity than pseudopterosin T (PsT), which is glycosylated with arabinopyranose. nih.gov Similarly, pseudopterosin Q (PsQ), with a C-4' mono-acetylated fucose, is more active than pseudopterosin U (PsU), which features a C-4' mono-acetylated arabinose. nih.gov

The position of glycosylation on the terpene skeleton also plays a critical role. For instance, pseudopterosin G (PsG), glycosylated at the C-9 position with fucopyranose, exhibits higher inhibitory activity compared to PsP, which is glycosylated at the C-10 position with fucopyranose. nih.gov

Table 1: Influence of Glycosylation on Biological Activity

| Compound | Glycosylation Position | Sugar Moiety | Observed Activity Trend (Example) | Reference |

| PsG | C-9 | Fucopyranose | More active than PsP (cytotoxicity) | nih.gov |

| PsP | C-10 | Fucopyranose | More active than PsT (cytotoxicity) | nih.gov |

| PsT | C-10 | Arabinopyranose | Less active than PsP (cytotoxicity) | nih.gov |

| PsQ | N/A | C-4' mono-acetylated fucose | More active than PsU (cytotoxicity, antimicrobial) | nih.gov |

| PsU | N/A | C-4' mono-acetylated arabinose | Less active than PsQ (cytotoxicity, antimicrobial) | nih.gov |

Role of Acetylation Patterns on Biological Efficacy

The degree of acetylation of the glycoside group in pseudopterosin derivatives is another key structural feature affecting their biological activities. researchgate.netmedcraveonline.com While specific detailed findings on pseudopterosin C's acetylation patterns are not extensively elaborated in the provided search results, the broader pseudopterosin family demonstrates that such modifications are significant. For example, comparisons between acetylated and non-acetylated forms within the seco-pseudopterosin series, such as seco-pseudopterosin K (non-acetylated fucose) being more active than seco-pseudopterosin J (mono-acetylated arabinose), indicate the importance of these patterns. nih.gov

Importance of the Aglycone Unit for Bioactivity

The aglycone unit, which is the non-sugar portion of the pseudopterosin molecule, forms the core tricyclic diterpene skeleton. ontosight.aimedcraveonline.comlboro.ac.uk This tricyclic core, along with a catechol ether moiety, is fundamental to the pseudopterosins' structure and biological activity. ontosight.ailboro.ac.uk The aglycones themselves, or simplified synthetic analogs, have been explored to determine the pharmacophore responsible for activity. researchgate.net Studies have shown that even the synthetic aglycone of pseudopterosin A can exhibit anti-inflammatory activity similar to the natural mixture of pseudopterosins A-D, suggesting that the aglycone unit is crucial for retaining significant biological function. researchgate.net The serrulatane scaffold of seco-pseudopterosins, an open-chain equivalent of the pseudopterosin framework, offers opportunities to modify functional groups and investigate SARs that are challenging to achieve in the more rigid tricyclic structure of the amphilectane form. lboro.ac.uk

Correlation between Structural Features and Specific Mechanistic Effects

The diverse biological activities of pseudopterosins are mediated through various mechanisms, and specific structural features are correlated with these effects. ontosight.airesearchgate.net

Anti-inflammatory Activity : Pseudopterosins exhibit potent anti-inflammatory effects, believed to be mediated through the inhibition of inflammatory mediators and modulation of cellular signaling pathways. ontosight.ai For instance, pseudopterosin has been shown to block the release of eicosanoids by inhibiting thromboxane (B8750289) B2 (IC50 = 4.7 μM) and superoxide (B77818) anion (IC50 = 11.2 μM). researchgate.net Some pseudopterosins, such as PsA and PsE, prevent eicosanoid biosynthesis by inhibiting PLA2, 5-LO, and COX, as well as leukocyte degranulation. nih.gov Furthermore, pseudopterosin has been demonstrated to inhibit the NF-κB pathway by preventing p65 and IκB phosphorylation. researchgate.net

Cytotoxic and Antimicrobial Activity : Structural differences, including glycosylation position and sugar type, affect cytotoxic activity. researchgate.netnih.govnih.gov Compounds like PsQ and PsG have shown moderate cytotoxic activity against human cancer cell lines (e.g., HeLa) and good selective activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Pseudopterosin H has been shown to reduce prostate cancer cell viability by inducing apoptosis and downregulating intracellular reactive oxygen species. medcraveonline.commedcraveonline.com

Neuromodulatory Effects : Pseudopterosin A (PsA) has demonstrated the ability to mitigate oxidative stress and promote functional tolerance by prolonging synaptic transmission, suggesting a potential as a neuromodulatory agent. mdpi.comnih.gov This mechanism appears distinct from direct antioxidant scavenging activity, with suggestions that the site of action may involve cellular membrane receptors, such as G protein-coupled receptors. mdpi.com

Table 2: Correlation of Structural Features with Mechanistic Effects

| Structural Feature (General) | Specific Examples/Compounds | Mechanistic Effect | Reference |

| Glycosylation Position | PsG (C-9) vs. PsP (C-10) | Influences cytotoxic activity | nih.gov |

| Sugar Moiety | Fucopyranose vs. Arabinopyranose | Influences cytotoxic and antimicrobial activity | nih.gov |

| Aglycone Unit | Pseudopterosin A aglycone | Retains anti-inflammatory activity (NF-κB inhibition) | researchgate.netresearchgate.net |

| Overall Pseudopterosin Structure | Pseudopterosin (general) | Blocks eicosanoid release, inhibits thromboxane B2, superoxide anion, NF-κB pathway inhibition | researchgate.net |

| PsA, PsE | Inhibits PLA2, 5-LO, COX, leukocyte degranulation | nih.gov | |

| Pseudopterosin H | Induces apoptosis, downregulates intracellular ROS in cancer cells | medcraveonline.commedcraveonline.com | |

| Pseudopterosin A | Protects synaptic function, neuromodulatory effects (distinct from scavenging) | mdpi.comnih.gov |

Advanced Analytical Methodologies in Pseudopterosin Research

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental for the isolation and purification of pseudopterosin C from complex natural extracts. The initial extraction of pseudopterosins from Pseudopterogorgia elisabethae typically involves solvent-based methods, such as dichloromethane-methanol mixtures. Following extraction, various chromatographic approaches are employed to separate this compound from other co-occurring pseudopterosins and seco-pseudopterosins, which can differ in their degree of acetylation or structural skeleton.

Flash chromatography is a commonly used initial purification step. This technique often employs C18 columns or diol columns with solvent gradients of decreasing polarity, such as methanol-water mixtures, to separate crude extracts into fractions. For instance, flash chromatography with a diol column has been used to yield various pseudopterosins and seco-pseudopterosins. Flash chromatography has also been utilized for the purification of synthetic intermediates related to pseudopterosin aglycones.

High-Performance Liquid Chromatography (HPLC) is crucial for the final purification and isolation of this compound, ensuring high purity. Reverse-phase HPLC, often utilizing C-18 columns and mobile phases like methanol-water mixtures, is effective for separating these compounds based on their polarity. For example, a Gemini C-18 column with a methanol-water (9:1) mobile phase at a flow rate of 3.0 mL/min has been used for final purification. Normal phase HPLC with a Beckman ultrasil silica (B1680970) column and a 1:1 hexane/ethyl acetate (B1210297) mobile phase has also been employed for the purification of this compound from cell-free incubations in biosynthetic studies. Analytical and preparative Thin Layer Chromatography (TLC) with mobile phases like 1:1 hexane/ethyl acetate have also been used in the purification process.

The purity of isolated this compound is typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and by HPLC analysis.

Here is a summary of chromatographic techniques used for this compound:

| Technique | Column Type / Stationary Phase | Mobile Phase Examples | Application |

| Flash Chromatography | C18, Diol modified silica | Methanol-water gradients | Initial separation of crude extracts |

| HPLC (Reverse-Phase) | Gemini C-18 | Methanol-water (9:1) | Final purification, purity confirmation |

| HPLC (Normal-Phase) | Beckman Ultrasil Silica | Hexane/Ethyl Acetate (1:1) | Purification of biosynthetic products |

| Preparative TLC | Silica gel plates | Hexane/Ethyl Acetate (1:1) | Purification before HPLC |

Bioanalytical Methods for Quantitation in Biological Matrices (excluding human data)

Bioanalytical methods are essential for quantifying this compound and related compounds in biological matrices from non-human studies, providing insights into their distribution and metabolism. These methods must be validated to ensure the accuracy, reliability, and reproducibility of the data.

While specific detailed bioanalytical methods for this compound in non-human biological matrices are not extensively detailed in the provided search results, the general principles of bioanalytical method validation apply. These methods typically involve chromatographic techniques coupled with highly sensitive detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used bioanalytical technique for the quantitative determination of analytes in biological matrices due to its high sensitivity and specificity. Although not explicitly stated for this compound, LC-MS/MS is generally applied for the quantitation of small molecules like drugs and metabolites in various biological samples, including those from animal toxicokinetic studies. For pseudopterosin A, a related compound, its distribution within mammalian biological tissues (e.g., mouse brain and plasma) has been investigated using a validated bioanalytical method. This method demonstrated good distribution of pseudopterosin A in the brain and plasma, with precision and accuracy for intra- and inter-day measurements less than 10%, indicating the reliability and reproducibility of the method. This suggests similar LC-MS/MS based approaches would be applicable for this compound in non-human biological matrices.

Key considerations for bioanalytical method validation in non-human studies include:

Accuracy and Precision: Ensuring that the measured concentrations are close to the true values and that repeated measurements are consistent.

Sensitivity: The ability to detect and quantify the analyte at low concentrations, particularly important for compounds present in small amounts in biological samples.

Reproducibility: The consistency of results over time and across different analytical runs.

Matrix Effects: Addressing potential interferences from the biological matrix (e.g., proteins, salts, lipids) that can affect the analytical signal.

Proteomic Approaches for Mode of Action Elucidation

Proteomic approaches are instrumental in understanding the molecular targets and mechanisms by which this compound exerts its biological effects. By analyzing changes in protein expression, modification, or interaction, these methods can shed light on the compound's mode of action.

While direct proteomic studies specifically on this compound's mode of action are not detailed in the provided search results, research on pseudopterosins in general highlights their ability to modify and antagonize enzymes involved in the arachidonic acid biosynthetic cascade. Pseudopterosins have been shown to prevent eicosanoid biosynthesis by inhibiting phospholipase A2 (PLA2), 5-lipoxygenase (5-LO), and cyclooxygenase (COX), as well as degranulation of leukocytes. These are specific enzymatic targets, and proteomic approaches could be used to further elucidate how this compound interacts with these pathways or other cellular proteins.

Proteomic methodologies that could be applied include:

Differential Protein Expression Analysis: Comparing protein profiles in cells or tissues treated with this compound versus controls to identify proteins whose expression levels are altered.

Target Identification via Affinity Proteomics: Using this compound or its derivatives as affinity probes to pull down interacting proteins, thereby identifying direct protein targets.

Pathway Analysis: Integrating proteomic data with bioinformatics tools to identify affected biological pathways and networks, providing a broader understanding of the compound's cellular impact.

Enzyme Activity Assays: While not strictly proteomic, these are often coupled with proteomic findings to confirm the functional impact on specific enzymes identified as potential targets.

For example, studies have indicated that some pseudopterosins, such as isopseudopterosin E and seco-pseudopterosin A, interact with active residues of Janus Kinase 1 (JAK1), with binding energies comparable to approved inhibitors, suggesting their potential as JAK1 inhibitors. Proteomic studies could further validate these interactions and identify other proteins involved in the JAK/STAT signaling pathway that are modulated by this compound.

Radioactivity-Guided Isolation in Biosynthetic Pathway Studies

Radioactivity-guided isolation is a powerful technique used to trace the incorporation of labeled precursors into natural products, thereby elucidating their biosynthetic pathways. This method has been crucial in understanding the biosynthesis of pseudopterosins, including this compound.

The biosynthesis of pseudopterosins in Pseudopterogorgia elisabethae has been investigated using radiolabeling studies, often involving incubation with cell-free coral extracts or symbiotic dinoflagellates of the genus Symbiodinium (zooxanthellae). These studies involve feeding experiments with labeled precursors, followed by the isolation and quantification of radioactivity in the resulting products.

Key findings from radioactivity-guided isolation in pseudopterosin biosynthesis include:

Precursor Incorporation: Experiments with radiolabeled farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) have shown their incorporation into this compound. An incubation with 2.5 µCi 3H FPP and 100 µL IPP, along with other cofactors, resulted in radioactive this compound.

Identification of Intermediates: Radioactivity-guided isolation has been used to identify key intermediates in the biosynthetic pathway. For instance, elisabethatriene (B1243429), a diterpene cyclase product, was isolated using a radioactivity-guided approach and identified as a precursor to pseudopterosins. Elisabethatriene is formed by the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).

Symbiont Role: Studies using 14C-labeled sodium bicarbonate have confirmed that photosynthetic carbon fixation by Symbiodinium contributes significantly to pseudopterosin biosynthesis, with radiolabeled pseudopterosins A, C, and elisabethatriene being isolated from incubated symbiont preparations.

The process typically involves:

Incubation: Cell-free extracts or symbiotic cells are incubated with radiolabeled precursors (e.g., [1-3H]-GGPP, 14C-labeled sodium bicarbonate).

Extraction and Purification: The reaction mixture is quenched, extracted, and subjected to chromatographic techniques (e.g., preparative TLC, HPLC) to isolate the target compound and potential intermediates.

Radioactivity Detection: Fractions are collected, and their radioactivity is measured using a liquid scintillation counter to identify and quantify the labeled compounds.

Structural Confirmation: The radiochemical purity and identity of the isolated compounds are confirmed by comparison with authentic standards and spectroscopic methods.

Table: Radioactivity of this compound and Sterols from an Incubation Experiment

| Compound | Radioactive Counts (DPM) | Percent Incorporation of Precursor into Product |

| This compound | 3000 | 0.05% |

| Sterols | 245000 | 4.5% |

This data indicates that while sterols showed a higher incorporation rate, this compound also demonstrated significant radioactivity, confirming its biosynthetic origin from the labeled precursor.

Ecological Role and Biotechnological Production Strategies

Ecological Significance of Pseudopterosins in Antillogorgia elisabethae

The pseudopterosins are a group of natural compounds primarily isolated from the Caribbean sea whip, Antillogorgia elisabethae (previously known as Pseudopterogorgia elisabethae). animaldiversity.orgcapes.gov.brupeikerrlab.ca These compounds are diterpene glycosides and play a crucial role in the chemical defense mechanisms of this soft coral. animaldiversity.orgupeikerrlab.ca They act as a deterrent against most predators and microbes, thereby protecting the organism from predation and infection. animaldiversity.org

An interesting aspect of A. elisabethae's ecology is its interaction with the flamingo tongue snail, Cyphoma gibbosum. While pseudopterosins are effective against a wide range of predators, the flamingo tongue snail is a specialized predator of gorgonians and is largely unaffected by these chemical defenses. animaldiversity.org However, A. elisabethae is not the preferred species for this snail, suggesting the chemical defense still offers some level of protection. animaldiversity.org

The production of these defensive compounds is also linked to the coral's reproductive health. Studies have shown that injury to A. elisabethae colonies, such as from harvesting, can lead to a significant reduction in egg and sperm production, with recovery taking several years. constantinealexander.net This highlights the ecological importance of these compounds and the potential impact of harvesting on the coral's population.

Strategies for Sustainable Production and Supply

The potent anti-inflammatory properties of pseudopterosins have generated significant interest for pharmaceutical and cosmetic applications. tum.denih.govmdpi.com However, harvesting A. elisabethae from its natural habitat is unsustainable and poses a threat to fragile coral reef ecosystems. tum.dersc.org This has led to the exploration of alternative, sustainable methods for producing these valuable compounds.

Biotechnological Approaches for Pseudopterosin Production

Biotechnological production offers a promising and sustainable alternative to wild harvesting. tum.detum.de This approach typically involves the use of genetically engineered microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to produce pseudopterosins or their precursors. acs.orgresearchgate.netthieme-connect.com The core of this strategy lies in identifying the key enzymes involved in the pseudopterosin biosynthetic pathway within the coral or its symbionts and then expressing the corresponding genes in a microbial host. tum.dethieme-connect.com

Researchers have successfully identified and characterized several key enzymes, including terpene synthases and cytochrome P450 enzymes, that are crucial for the formation of the pseudopterosin skeleton. capes.gov.bracs.org For instance, elisabethatriene (B1243429) synthase, the enzyme that catalyzes the initial cyclization step, has been purified and studied. upeikerrlab.canih.gov More recently, a multifunctional cytochrome P450 enzyme has been discovered that catalyzes a cascade of oxidative reactions, leading to a nearly mature natural product from a simple hydrocarbon precursor. acs.org This discovery is a significant step towards the complete microbial synthesis of pseudopterosins. acs.org

Recombinant Enzyme Technology and Biocatalysis

Recombinant DNA technology is the cornerstone of biotechnological pseudopterosin production. capes.gov.brkau.edu.saiipseries.org This involves isolating the genes encoding the biosynthetic enzymes, inserting them into a suitable expression vector (like a plasmid), and then introducing this vector into a host microorganism. kau.edu.sa The host organism then acts as a "cell factory," producing the desired enzymes, which in turn catalyze the synthesis of pseudopterosins or their intermediates from a simple starting material like geranylgeranyl pyrophosphate. google.com